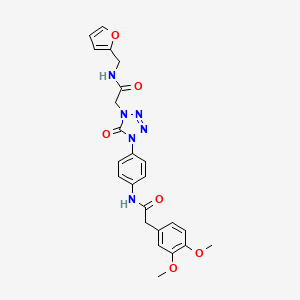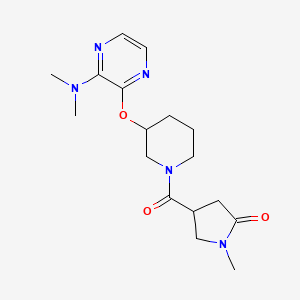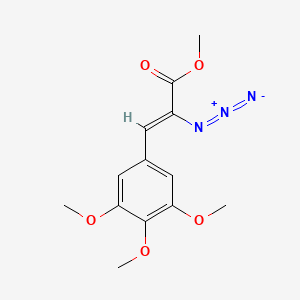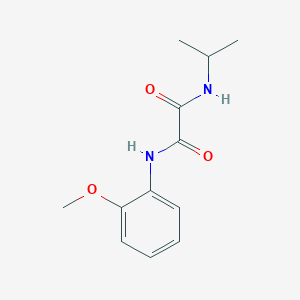![molecular formula C29H31N3O7S2 B2960424 diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-81-1](/img/structure/B2960424.png)
diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydroquinolin-1(2H)-one derivatives are a class of compounds that have been synthesized for plant disease management . They have shown antioomycete activity against the phytopathogen Pythium recalcitrans .
Synthesis Analysis
These derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The structures of these derivatives were determined by extensive 1D and 2D NMR, and MS measurements .Chemical Reactions Analysis
The Castagnoli–Cushman reaction was used in the synthesis of these derivatives . This reaction is a method for the synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives .科学的研究の応用
Synthesis and Chemical Reactions
This compound and related structures have been studied for their synthetic pathways and potential in forming novel heterocyclic compounds. For instance, Tominaga et al. (1992) described the synthesis of 2-aminoindolizine and related compounds via a formal [3 + 3] cycloaddition reaction, highlighting the versatility of sulfonamide derivatives in cycloaddition reactions to produce heterocyclic compounds (Tominaga, Ueda, Ogata, & Kohra, 1992). Similarly, the work by Sarkar, Ghosh, and Chow (2000) on the synthesis and reactions of a stable o-quinoid 10-π-electron system demonstrated the use of diethylamino-substituted compounds in facilitating regioselective cycloadditions, leading to the formation of polysubstituted isoquinoline derivatives (Sarkar, Ghosh, & Chow, 2000).
Potential Biological Applications
Research into compounds with similar structural features or functional groups has also explored their potential biological applications. For example, the work on antitumor amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines by Rivalle et al. (1983) showcases the interest in diethylamino-substituted compounds for their antitumor properties (Rivalle, Wendling, Tambourin, Lhoste, Bisagni, & Chermann, 1983). These studies indicate the potential of such compounds in the development of new therapeutic agents.
Analytical and Sensing Applications
Additionally, the fluorescent probe development for selective detection of H2S in serum by Lee et al. (2020), based on an albumin-binding fluorophore and effective masking reagent, highlights the application of diethylamino-substituted compounds in bioanalytical chemistry. This research demonstrates the utility of these compounds in designing sensitive and selective sensors for biological analytes (Lee, Sung, Lee, & Han, 2020).
将来の方向性
The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
特性
IUPAC Name |
diethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O7S2/c1-3-38-28(34)25-22-15-17-31(29(35)39-4-2)18-24(22)40-27(25)30-26(33)20-11-13-21(14-12-20)41(36,37)32-16-7-9-19-8-5-6-10-23(19)32/h5-6,8,10-14H,3-4,7,9,15-18H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLCSJUVYKFLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960341.png)
![5-[(5-Fluoropyridin-2-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2960342.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2960346.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone](/img/structure/B2960347.png)

![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2960350.png)
![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960351.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2960354.png)

![5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2960356.png)
![3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2960357.png)
![2-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2960364.png)